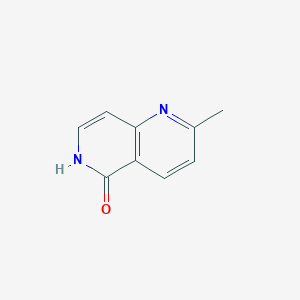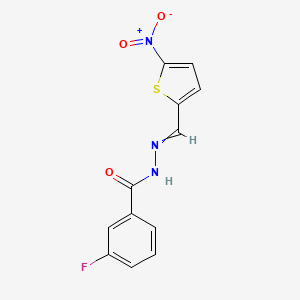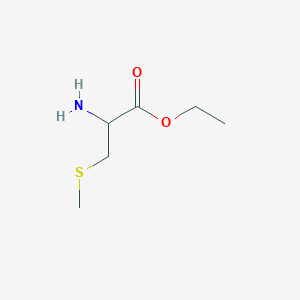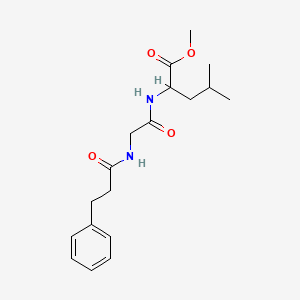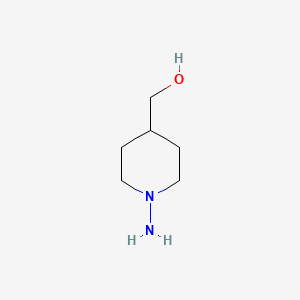![molecular formula C10H6F6O B12442856 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde CAS No. 1260878-79-2](/img/structure/B12442856.png)
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,5-Bis(trifluorometil)fenil]acetaldehído es un compuesto orgánico caracterizado por la presencia de dos grupos trifluorometil unidos a un anillo fenilo, que está además conectado a una porción de acetaldehído. Este compuesto es notable por su estructura química única, que le confiere propiedades físicas y químicas distintivas, lo que lo hace de interés en diversos campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común implica el uso de hemiacetal de trifluoroacetaldehído y etilo como material de partida, que experimenta una serie de reacciones que incluyen trifluorometilación y subsiguientes transformaciones de grupos funcionales .
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto están menos documentados, pero generalmente siguen rutas sintéticas similares a los métodos de laboratorio, con optimizaciones para la escala, el rendimiento y la rentabilidad. El uso de catalizadores y condiciones de reacción específicas para mejorar la eficiencia y selectividad de las reacciones es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[2,5-Bis(trifluorometil)fenil]acetaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El aldehído se puede reducir al alcohol correspondiente.
Sustitución: Los grupos trifluorometil pueden participar en reacciones de sustitución electrofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrofílica aromática a menudo utilizan reactivos como los halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.
Principales Productos Formados
Oxidación: Ácido 2-[2,5-bis(trifluorometil)fenil]acético.
Reducción: 2-[2,5-bis(trifluorometil)fenil]etanol.
Sustitución: Diversos derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
2-[2,5-Bis(trifluorometil)fenil]acetaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-[2,5-Bis(trifluorometil)fenil]acetaldehído implica su interacción con diversos objetivos moleculares y vías. Los grupos trifluorometil pueden influir en las propiedades electrónicas del compuesto, afectando su reactividad e interacciones con otras moléculas. El grupo aldehído puede formar enlaces covalentes con nucleófilos, lo que lleva a diversas transformaciones químicas.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2,5-bis(trifluorometil)fenilacético
- 3,5-Bis(trifluorometil)fenilacetonitrilo
Singularidad
2-[2,5-Bis(trifluorometil)fenil]acetaldehído es único debido a la presencia tanto de los grupos trifluorometil como de la porción de aldehído, lo que confiere reactividad y propiedades distintivas en comparación con compuestos similares. La combinación de estos grupos funcionales lo convierte en un intermedio versátil en la síntesis orgánica y un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
1260878-79-2 |
|---|---|
Fórmula molecular |
C10H6F6O |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-[2,5-bis(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,4-5H,3H2 |
Clave InChI |
VGZYUKBKRUURQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)CC=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


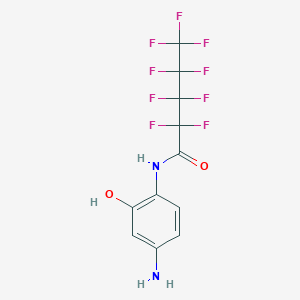

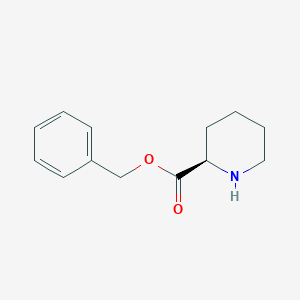
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)

![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)

